molecular formula C12H25O2PS2 B14490612 O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate CAS No. 63811-78-9

O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate

Cat. No.: B14490612
CAS No.: 63811-78-9
M. Wt: 296.4 g/mol
InChI Key: VYCWOJYGCLAMBB-UHFFFAOYSA-N
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Description

O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate typically involves the reaction of cyclohexylphosphonothioic dichloride with ethanol and 2-(ethylsulfanyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylphosphonothioic dichloride: reacts with to form an intermediate.

  • The intermediate then reacts with 2-(ethylsulfanyl)ethanol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphonothioates with lower oxidation states.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced phosphonothioates.

    Substitution: Formation of substituted phosphonothioates with different alkyl or aryl groups.

Scientific Research Applications

O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of pesticides and other agrochemicals due to its potential biological activity.

Mechanism of Action

The mechanism of action of O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through covalent bonding or non-covalent interactions, depending on the specific enzyme and conditions.

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
  • O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate

Uniqueness

O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with ethyl or propyl groups, the cyclohexyl group may provide enhanced stability and specificity in its interactions with molecular targets.

Properties

CAS No.

63811-78-9

Molecular Formula

C12H25O2PS2

Molecular Weight

296.4 g/mol

IUPAC Name

[ethoxy(2-ethylsulfanylethylsulfanyl)phosphoryl]cyclohexane

InChI

InChI=1S/C12H25O2PS2/c1-3-14-15(13,17-11-10-16-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3

InChI Key

VYCWOJYGCLAMBB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCCCC1)SCCSCC

Origin of Product

United States

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